CUG

描述

“CUG” 化合物指的是胞嘧啶、尿嘧啶和鸟嘌呤核苷酸的序列,这些核苷酸是 RNA 序列的一部分。该化合物在肌强直性营养不良的背景下尤为重要,肌强直性营养不良是一种由 RNA 中 this compound 重复片段扩展引起的遗传性疾病。 这些重复片段可以隔离特定的蛋白质,导致各种细胞功能障碍 .

作用机制

CUG 序列的作用机制涉及它们与细胞内特定蛋白质和其他分子的结合能力。在肌强直性营养不良的背景下,扩展的 this compound 重复片段与肌盲样蛋白结合,将其隔离,并阻止它们执行其正常功能。 这种隔离会导致各种细胞功能障碍,包括 RNA 剪接改变和肌肉功能受损 .

生化分析

Biochemical Properties

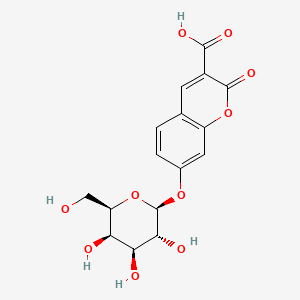

3-Carboxyumbelliferyl beta-D-galactopyranoside is used to measure extracellular beta-galactosidase activity, lacY permease activity, for microinjection analyses, or measure cell disruption or lysis . It interacts with the enzyme beta-galactosidase, which cleaves it to release a fluorophore . This interaction is used to measure the activity of the enzyme in various biochemical assays .

Cellular Effects

The compound is well retained within cells, making it useful for live cell analyses . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths (325 to 340 nm), which can be used to measure compartmentalization of intracellular activity .

Molecular Mechanism

The molecular mechanism of 3-Carboxyumbelliferyl beta-D-galactopyranoside involves its interaction with the enzyme beta-galactosidase. The enzyme cleaves the compound, releasing a fluorophore . The emission of this fluorophore can be measured, providing a readout of the enzyme’s activity .

Temporal Effects in Laboratory Settings

The compound is stable and soluble in water, making it suitable for use in various laboratory settings . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths, which can affect measurements of enzyme activity over time .

Metabolic Pathways

3-Carboxyumbelliferyl beta-D-galactopyranoside is involved in the metabolic pathway of the enzyme beta-galactosidase . The enzyme cleaves the compound, releasing a fluorophore that can be measured to determine the enzyme’s activity .

Transport and Distribution

The compound is well retained within cells, suggesting that it may interact with cellular transporters or binding proteins

Subcellular Localization

The compound is well retained within cells, indicating that it may localize to specific subcellular compartments

准备方法

合成路线和反应条件

CUG 序列的合成通常涉及固相合成技术。这种方法允许将核苷酸按顺序添加到不断增长的链中,确保对序列的精确控制。该过程包括以下步骤:

第一个核苷酸的连接: 第一个核苷酸连接到固体载体上。

核苷酸的顺序添加: 每个后续核苷酸以特定的顺序添加,保护基团确保只有所需的反应发生。

从固体载体上裂解: 一旦所需的序列完成,RNA 链就会从固体载体上裂解并纯化.

工业生产方法

This compound 序列的工业生产涉及大规模固相合成,通常使用自动化合成器。这些机器可以以高精度和效率生产大量的 RNA 序列。 该过程与实验室规模的合成相似,但已扩展到满足工业需求 .

化学反应分析

反应类型

CUG 序列可以进行各种化学反应,包括:

氧化: 核苷酸的氧化会导致活性氧的形成,活性氧会导致 RNA 序列的损伤。

还原: 还原反应可以改变核苷酸的化学结构,可能影响其功能。

常用试剂和条件

氧化剂: 过氧化氢和其他过氧化物是常用的氧化剂。

还原剂: 硼氢化钠和其他氢化物是常用的还原剂。

取代试剂: 各种化学试剂可用于将取代基引入 RNA 序列.

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致氧化核苷酸的形成,而取代反应会导致具有改变的核苷酸组成的修饰 RNA 序列的形成 .

科学研究应用

化学

在化学中,CUG 序列用于研究 RNA 与各种化学化合物的相互作用。 研究人员使用这些序列来研究不同的分子如何与 RNA 结合以及这些相互作用如何影响 RNA 功能 .

生物学

在生物学中,this compound 序列用于研究 RNA 在细胞过程中的作用。 研究人员使用这些序列来研究 RNA 如何与细胞内的蛋白质和其他分子相互作用 .

医学

在医学中,this compound 序列用于研究肌强直性营养不良等遗传性疾病。 研究人员使用这些序列来研究 this compound 重复片段的扩展如何影响细胞功能,以及开发这些疾病的潜在治疗方法 .

工业

在工业中,this compound 序列用于开发基于 RNA 的治疗方法。 公司使用这些序列开发针对特定 RNA 序列的药物,并研究基于 RNA 的治疗方法在各种疾病中的潜力 .

相似化合物的比较

类似化合物

CAG 序列: 与 CUG 序列类似,CAG 序列也参与亨廷顿舞蹈病等遗传性疾病。

Cthis compound 序列: 这些序列也参与肌强直性营养不良,可以隔离肌盲样蛋白.

独特性

This compound 序列的独特性在于它们在肌强直性营养不良中的特定作用。扩展的 this compound 重复片段在隔离肌盲样蛋白方面特别有效,导致该疾病的特征性症状。 这种特异性使 this compound 序列成为治疗干预的独特目标 .

属性

IUPAC Name |

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMXXIAQZWTZLR-WUGLTUCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436082 | |

| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64664-99-9 | |

| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)